molecular formula C4H5ClN2O B1275686 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole CAS No. 3914-42-9

2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B1275686
CAS No.: 3914-42-9
M. Wt: 132.55 g/mol
InChI Key: KJLQSWULHSLSOM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound containing an oxadiazole ring substituted with a chloromethyl group at the 2-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with chloroacetic acid under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Formation of substituted oxadiazoles with various functional groups.

    Oxidation: Oxadiazole derivatives with oxidized functional groups.

    Reduction: Reduced heterocyclic compounds with modified ring structures.

Scientific Research Applications

2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with enhanced properties.

    Biological Studies: It is employed in the design of bioactive molecules for studying enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-(Chloromethyl)-1,3,4-oxadiazole: Lacks the methyl group at the 5-position, which may affect its reactivity and applications.

    5-Methyl-1,3,4-oxadiazole: Lacks the chloromethyl group, resulting in different chemical properties and reactivity.

    2-(Bromomethyl)-5-methyl-1,3,4-oxadiazole: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.

Uniqueness: 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole is unique due to the presence of both chloromethyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(chloromethyl)-5-methyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O/c1-3-6-7-4(2-5)8-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLQSWULHSLSOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396960
Record name 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3914-42-9
Record name 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole
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